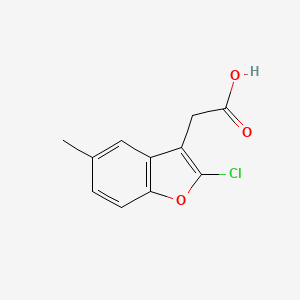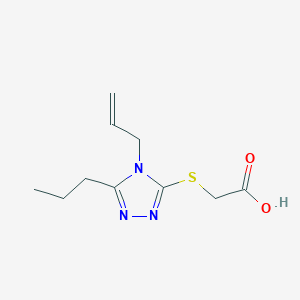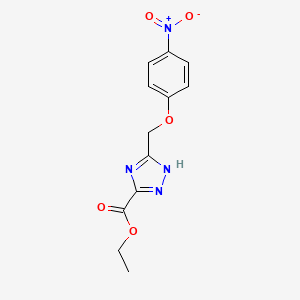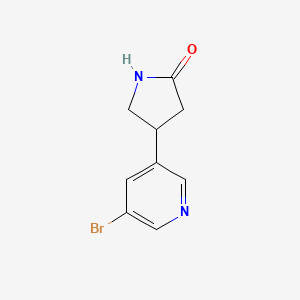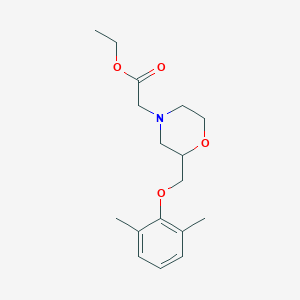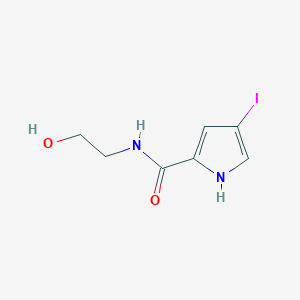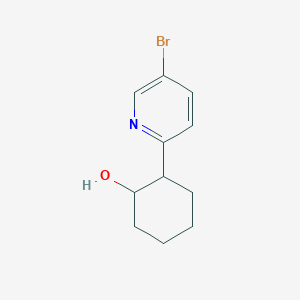
2-(5-Bromopyridin-2-yl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-2-yl)cyclohexanol is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound features a cyclohexanol moiety substituted with a 5-bromopyridin-2-yl group, making it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
The synthesis of 2-(5-Bromopyridin-2-yl)cyclohexanol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Análisis De Reacciones Químicas
2-(5-Bromopyridin-2-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-2-yl)cyclohexanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions with enzymes and receptors, while the cyclohexanol moiety can influence the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar compounds to 2-(5-Bromopyridin-2-yl)cyclohexanol include:
2-(5-Bromopyridin-2-yl)ethanol: This compound has a similar structure but with an ethanol moiety instead of cyclohexanol.
2-(5-Bromopyridin-2-yl)phenol: This compound features a phenol group instead of cyclohexanol.
2-(5-Bromopyridin-2-yl)cyclopentanol: This compound has a cyclopentanol moiety instead of cyclohexanol.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the different substituents on the pyridinyl group.
Propiedades
Número CAS |
1420794-03-1 |
|---|---|
Fórmula molecular |
C11H14BrNO |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H14BrNO/c12-8-5-6-10(13-7-8)9-3-1-2-4-11(9)14/h5-7,9,11,14H,1-4H2 |
Clave InChI |
YXHSQLCVKVAUOR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2=NC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


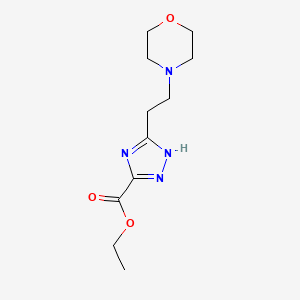
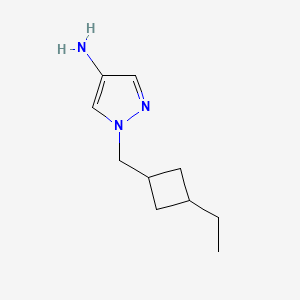
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
